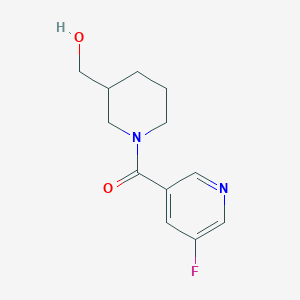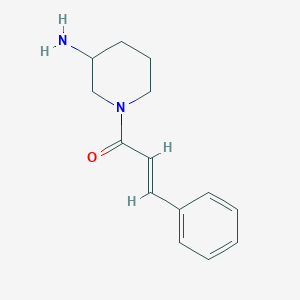![molecular formula C12H16ClNO B1474088 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1592971-54-4](/img/structure/B1474088.png)
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Übersicht
Beschreibung
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been reported in the literature . The synthesis involves a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The intermediate is then iminated by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a hydroxyl group and an amino-methyl group attached to the same carbon atom. The amino-methyl group is further substituted with a 2-chlorophenyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ketamine, have been described in the literature . The reactions include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Wissenschaftliche Forschungsanwendungen
Cyclobutane Natural Products and Synthesis
Cyclobutane natural products, derived through [2 + 2]-type cycloaddition reactions, exhibit a wide range of biological effects and represent a significant interest for synthetic challenges and biomimetic syntheses. These compounds, including those with chlorophenyl groups, are studied for their structural diversity, bioactivities, and the inspiration they provide for the synthesis of new products (Yang et al., 2022). The research emphasizes the structural diversity of cyclobutane molecules and their potential for further investigations in phytochemistry.
Toxic Effects of Chlorophenols
Chlorophenols (CPs), such as 2-chlorophenyl derivatives, are identified as ubiquitous environmental contaminants with significant toxic effects on aquatic organisms. The toxic mechanisms include oxidative stress, immune system alteration, endocrine disruption, apoptosis, and potential carcinogenic effects. These findings are crucial for understanding the environmental impact of chlorophenyl derivatives and their metabolites (Ge et al., 2017).
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids from terrestrial and marine sources have been found to exhibit antimicrobial, antibacterial, antitumor, and other activities. The synthesis, origins, and biological activities of these alkaloids are reviewed, highlighting their importance as leads for drug discovery (Sergeiko et al., 2008).
Environmental and Biological Implications
Studies have also focused on the broader implications of chlorophenyl derivatives in the environment and their biological activities. For instance, the persistence of chlorophenols and their transformation into more toxic compounds, such as dioxins, underscores the need for understanding their fate and impact in various ecological settings (Peng et al., 2016).
Eigenschaften
IUPAC Name |
1-[[(2-chlorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXKGMPBPKFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



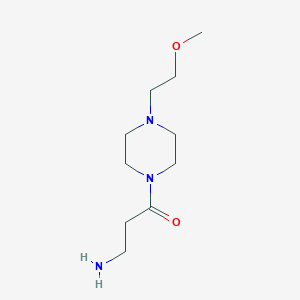
![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)
![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)
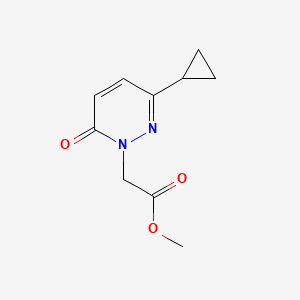
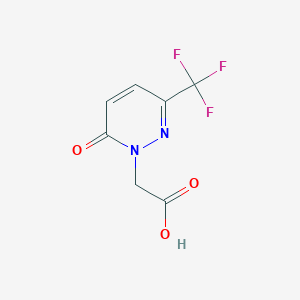

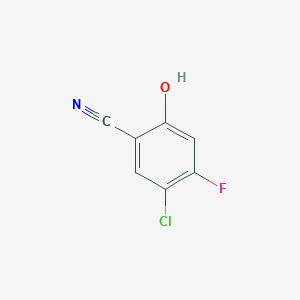
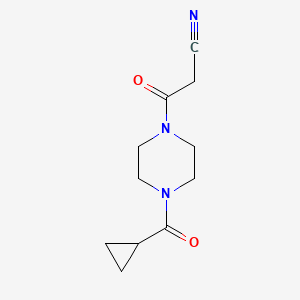

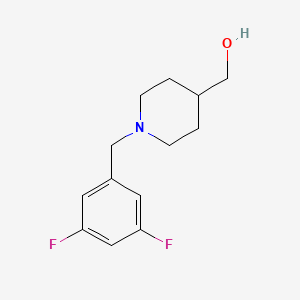
![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)
